molecular formula AsNa3 B1171932 Disperse red 128 CAS No. 12236-22-5

Disperse red 128

Cat. No.: B1171932
CAS No.: 12236-22-5
Attention: For research use only. Not for human or veterinary use.
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Description

Disperse Red 128 (CAS No. 12236-22-5) is a disperse dye primarily used in the textile industry for coloring synthetic fibers such as polyester and its blends. As a disperse dye, it is characterized by low water solubility and high thermal stability, making it suitable for high-temperature dyeing processes.

Properties

CAS No.

12236-22-5

Molecular Formula

AsNa3

Synonyms

Disperse red 128

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Disperse Red 128 with structurally and functionally related disperse dyes, focusing on molecular features, applications, fastness properties, and toxicological profiles.

Structural and Functional Comparison

Table 1: Key Properties of this compound and Analogous Dyes
Compound CAS No. Molecular Class Molecular Weight (g/mol) Key Substituents Application Type Light Fastness (ISO) Wash Fastness (ISO) Toxicity Notes
This compound 12236-22-5 Not specified* Not available Not available High-temperature dyeing Not reported Not reported No specific data
Disperse Red 118 52623-75-3 Monoazo 552.58 Chlorine, nitro groups Polyester dyeing 6–7 4–5 (staining) Chlorine increases ecotoxicity
Disperse Red 1 2872-52-8 Azo 314.33 -N=N- linkage Nonlinear optics Not reported Not reported High mutagenicity; no chlorine
Disperse Red 13 3180-81-6 Azo 349.18 Chlorine substituent Textile dyeing Not reported Not reported Lower mutagenicity than DR1
Disperse Red 92 67905-17-3 Anthraquinone 451.46 Sulfonic acid groups Polyester dyeing Not reported Not reported Eco-friendly synthesis
Disperse Red 82 30124-94-8 Monoazo Not reported Methoxy groups High-temperature dyeing 6–7 4 (wet/dry) Low environmental persistence
Disperse Red 152 12270-41-6 Generic azo Not reported Not available Industrial dyeing Not reported Not reported Regulated under EPA §721.2578

*Structural class inferred from dye family; specific data unavailable.

Key Findings from Comparative Studies

Substituent Effects on Toxicity and Performance
  • Chlorine Substituents: Disperse Red 118 and Disperse Red 13 contain chlorine substituents, which reduce mutagenic potency in the Ames test compared to non-chlorinated analogs like Disperse Red 1. However, chlorine increases toxicity to aquatic organisms (e.g., Daphnia similis) .
  • Anthraquinone vs. Azo: Disperse Red 92, an anthraquinone dye, exhibits superior light fastness due to its stable fused aromatic system, whereas azo dyes (e.g., Disperse Red 1) are more prone to photodegradation .
Application-Specific Performance
  • High-Temperature Dyeing : Disperse Red 82 and this compound are optimized for high-temperature processes, with Disperse Red 82 achieving a light fastness rating of 6–7 (ISO), comparable to Disperse Red 118 .
  • Optical Applications: Disperse Red 1 is extensively studied for nonlinear optical properties, where its trans-cis isomerization under light enables applications in photonic devices. Such data are absent for this compound, suggesting a research gap .
Environmental and Regulatory Considerations
  • Eco-Friendly Synthesis: Disperse Red 92’s synthesis minimizes chlorosulfonic acid usage, reducing hazardous waste .

Q & A

Q. What are the standard methodologies for characterizing the colloidal stability of Disperse Red 128 in aqueous systems?

Stability characterization involves measuring average particle size (via dynamic light scattering, e.g., Zetasizer Nano ZS90), viscosity (rotational viscometry), and surface tension (tensiometry) under thermal (60°C for 14 days) and freeze-thaw (-20°C for 24 hours) conditions . Centrifugal stability is quantified using specific absorbance (R=A1AAR = \frac{A_1 - A}{A}, where A1A_1 and AA are absorbances of centrifuged vs. non-centrifuged samples) . These parameters are critical for ensuring reproducible ink formulations in dye-based applications.

Q. How do key additives influence the formulation stability of this compound?

Additives like polyvinylpyrrolidone-K30 (PVP-K30) and triethanolamine (TEA) are optimized at ≤0.7 wt% and <1 wt%, respectively, to balance colloidal stability and pH (8–9). Excess PVP-K30 forms pseudo-polyanionic complexes with surfactants (e.g., SDS), destabilizing the system . Ethylene glycol/glycerol (6–14 wt%) improves freeze-thaw stability by reducing ice crystal formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data between thermal and freeze-thaw conditions for this compound?

Mixed surfactant systems (e.g., fatty alcohol polyoxyethylene ether/SDS) enhance freeze-thaw stability but degrade under thermal stress due to altered micelle dynamics. To address this, use time-resolved dynamic light scattering during thermal cycling to monitor particle aggregation kinetics. Statistical analysis (e.g., ANOVA) of zeta potential and particle size distributions can identify critical thresholds for surfactant ratios .

Q. What experimental designs optimize additive concentrations for this compound while minimizing destabilization risks?

Apply Design of Experiments (DOE) with constraints:

  • Slurry content: 20–35 wt%
  • SDS: <0.15 wt% to avoid micelle over-saturation
  • PVP-K30: ≤0.7 wt% to prevent complexation Use response surface methodology (RSM) to model interactions between viscosity modifiers (e.g., glycerol) and surfactants, prioritizing freeze-thaw stability without compromising thermal resilience .

Q. How does pH variation impact the electrophoretic mobility (zeta potential) of this compound colloids?

At pH 8–9, TEA buffers the system, maintaining a zeta potential of |≥30 mV|, which prevents aggregation via electrostatic repulsion. Deviations outside this range reduce surface charge density, leading to flocculation. Use pH titration coupled with zeta potential measurements to map stability thresholds, ensuring formulations remain within the safe pH window .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing stability data discrepancies?

  • Multivariate regression to correlate additive concentrations with stability metrics (e.g., particle size, RR-values).
  • Principal Component Analysis (PCA) to identify dominant factors in destabilization mechanisms .
  • Report absolute numerical data (e.g., raw particle counts) alongside derived metrics (e.g., RR) to enhance reproducibility .

Q. How should researchers validate the reproducibility of this compound stability studies?

  • Adhere to standardized protocols (e.g., QB/T 4973.1-2016 for freeze-thaw testing) .
  • Include batch-to-batch variability analysis (≥3 replicates) and disclose instrument specifications (e.g., Malvern Zetasizer settings) .

Data Contradiction Analysis

Q. Why do mixed surfactants improve freeze-thaw stability but degrade thermal stability in this compound systems?

Fatty alcohol polyoxyethylene ether/SDS mixtures reduce ice nucleation during freezing but increase micelle mobility at 60°C, accelerating particle coalescence. Address this by incorporating thermoresponsive polymers (e.g., PNIPAM) to stabilize micelles under thermal stress .

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